molecular formula C9H9NO6S B047411 (R)-(-)-Glycidyl-4-nitrobenzenesulfonate CAS No. 123750-60-7

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate

Cat. No. B047411
M. Wt: 259.24 g/mol
InChI Key: CXYDYDCHYJXOEY-MRVPVSSYSA-N
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Description

Synthesis Analysis

The stereospecific synthesis of enantiomers of metoprolol, a beta-blocker, from commercially available (2R)- and (2S)-glycidyl 3-nitrobenzenesulfonates illustrates the utility of glycidyl nitrobenzenesulfonate derivatives in producing enantiomerically enriched products. The process involves the opening of the epoxide ring by (2H6)-isopropylamine, achieving high enantiomeric excesses, demonstrating the compound's role in synthesizing chiral molecules (Murthy & Nelson, 1990).

Molecular Structure Analysis

The crystal and molecular structure of various derivatives, including glycidyl nitrobenzenesulfonate, can significantly affect their physical and chemical properties. Studies have examined the melting point phase diagrams and polymorphism of these compounds, which impact their enantiomeric enrichment and crystallization behavior. Such structural analyses are vital for understanding and optimizing the synthesis and application of these compounds (Ananth, Chen, & Shum, 1995).

Scientific Research Applications

Genotoxicity Studies

The Genotoxicity of Enantiomeric Aliphatic Epoxides

Research into the genotoxic effects of (R)-(-)-Glycidyl-4-nitrobenzenesulfonate, among other epoxides, used both in vivo and in vitro methods. The study found differences in mutagenicity between isomers across compounds, highlighting the compound's significance in understanding genotoxicity mechanisms (Sinsheimer et al., 1993).

Synthetic Methodologies

A Facile Stereospecific Synthesis

This research demonstrated the stereospecific synthesis of metoprolol enantiomers from glycidyl 3-nitrobenzenesulfonates, showcasing the compound's role in creating medically relevant molecules with high enantiomeric excess (Murthy & Nelson, 1990).

Material Science and Chemistry

Optical Purification of Chiral Glycidyl Arenesulfonates

The study on glycidyl tosylate and glycidyl 3-nitrobenzenesulfonate explored their solid solution behavior and optical purification challenges. It provided insights into their physical properties and purification techniques, critical for material science applications (Ananth, Chen, & Shum, 1995).

Reaction with Tris(trimethylsilyl) Phosphite

This research delved into the complex reactions of glycidyl tosylate and glycidyl 3-nitrobenzenesulfonate with tris(trimethylsilyl) phosphite, uncovering pathways that led to various products. Such studies are pivotal for understanding reaction mechanisms and designing new synthetic routes (Serves, Sotiropoulos, & Ioannou, 1995).

Direct HPLC Method for the Resolution of Enantiomers

The development of a direct HPLC method for resolving the enantiomers of glycidyl tosylate and glycidyl 3-nitrobenzenesulfonate showcases the compound's importance in analytical chemistry, providing a sensitive, simple method for determining enantiomeric composition (Shaw & Barton, 1991).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves identifying areas where further research is needed, potential applications, and implications for fields like medicine, materials science, and environmental science.


For a specific compound, you would need to consult the relevant scientific literature. Databases like PubMed for biomedical literature, Web of Science for various scientific disciplines, and SciFinder for chemical information would be useful. Please consult with a chemistry professional or academic for more detailed and specific information.


properties

IUPAC Name

[(2R)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYDYDCHYJXOEY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate

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